N-cyclooctyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
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Overview
Description
N-cyclooctyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolo[4,3-b]pyridazine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of N-cyclooctyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core. This core can be synthesized through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds . . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-cyclooctyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N-cyclooctyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies investigating enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Industrial Applications: It serves as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets. The triazolo[4,3-b]pyridazine core can bind to enzyme active sites, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation . The compound’s ability to form hydrogen bonds and interact with different receptors contributes to its bioactivity .
Comparison with Similar Compounds
Similar compounds to N-cyclooctyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide include other triazolopyridazines and triazolopyrazines. These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities . For example:
Triazolopyrazines: Known for their c-Met and VEGFR-2 inhibitory activities.
Triazolothiadiazines: Explored for their anticancer and antimicrobial properties.
This compound stands out due to its unique combination of substituents, which may enhance its specificity and potency in certain applications.
Properties
Molecular Formula |
C19H29N5O2 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-cyclooctyl-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C19H29N5O2/c1-14(2)26-19-13-11-17-22-21-16(24(17)23-19)10-12-18(25)20-15-8-6-4-3-5-7-9-15/h11,13-15H,3-10,12H2,1-2H3,(H,20,25) |
InChI Key |
UCQRCMRMWDKJFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3CCCCCCC3)C=C1 |
Origin of Product |
United States |
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